Product packaging for Cholesta-4,6-dien-3-one-d7(Cat. No.:)

Cholesta-4,6-dien-3-one-d7

Cat. No.: B12430559
M. Wt: 389.7 g/mol
InChI Key: XIWMRKFKSRYSIJ-CDQVJRDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cholesta-4,6-dien-3-one-d7 is a deuterium-labeled analog of Cholesta-4,6-dien-3-one (CAS 566-93-8), a sterol of significant importance in biochemical research. This compound serves as a critical internal standard for the precise quantification of Cholesta-4,6-dien-3-one in biological samples using mass spectrometry-based techniques such as isotope dilution-mass spectrometry, enabling accurate metabolic profiling. Cholesta-4,6-dien-3-one is a well-characterized intermediate in the biosynthesis of cholestanol. Its pathological significance is highlighted in the study of Cerebrotendinous Xanthomatosis (CTX), a rare lipid storage disease. In CTX, which is caused by a deficiency in the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), this specific metabolite and its precursor 7 alpha-hydroxy-4-cholesten-3-one accumulate markedly in patient serum. Research indicates that Cholesta-4,6-dien-3-one is metabolized to cholestanol in tissues including liver, adrenals, and brain, contributing to the cholestanol accumulation that is a hallmark of CTX . Furthermore, the compound has been utilized as a key synthetic intermediate for the preparation of various steroidal compounds, including azasteroids and vitamin D3 precursors . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O B12430559 Cholesta-4,6-dien-3-one-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H42O

Molecular Weight

389.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,22-25H,6-8,11-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

XIWMRKFKSRYSIJ-CDQVJRDZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of Cholesta 4,6 Dien 3 One D7

Chemical Synthesis Routes for Cholesta-4,6-dien-3-one (B116434)

The creation of the conjugated dienone system in the steroid nucleus is a significant chemical challenge that has been approached through various methodologies. The quality and purity of the final product are paramount, as impurities can interfere with subsequent applications.

Development of High-Purity Synthetic Protocols

The chemical synthesis of steroidal dienones such as Cholesta-4,6-dien-3-one can be complex due to the potential for side reactions and the formation of hard-to-remove impurities. Recognizing these challenges, researchers have focused on developing simplified and efficient methods to yield a product of high purity. nih.gov These efforts are crucial as steroidal dienones are valuable intermediates for further functionalization of the steroid core. nih.gov The primary goal of these synthetic protocols is to control the reaction conditions to minimize the formation of byproducts, thereby simplifying the purification process and ensuring the integrity of the target compound.

Key considerations in the development of high-purity synthetic protocols include the choice of starting materials, oxidizing agents, and reaction conditions such as temperature and catalysts. The optimization of these parameters is essential to drive the reaction towards the desired product and prevent the formation of isomeric or over-oxidized species.

Electrochemical Oxidation Pathways for Cholesta-4,6-dien-3-one Formation

Electrochemical methods offer a sustainable and often more selective alternative to traditional chemical reagents for oxidation reactions. researchgate.netresearchgate.net These techniques avoid the use of stoichiometric amounts of potentially hazardous and waste-generating oxidizing agents by employing electron exchange at an electrode surface. researchgate.net The application of electro-organic synthesis has proven effective in the preparation of complex molecules, including steroids. researchgate.net

Strategies for Site-Specific Deuterium (B1214612) Labeling

The introduction of deuterium atoms at specific positions within a molecule, known as isotopic labeling, is a powerful technique, particularly for the preparation of internal standards for mass spectrometry.

Stereoselective Deuterium Introduction into Steroid Nuclei

Achieving site-specific and stereoselective incorporation of deuterium into the steroid framework can be challenging. arkat-usa.org For ketones, one common strategy involves a base-catalyzed hydrogen-deuterium (H-D) exchange at the α-positions to the carbonyl group. arkat-usa.org The stereoselectivity of this exchange can be influenced by steric and electronic factors within the molecule.

More advanced methods, such as superacid-catalyzed α-deuteration of ketones using D₂O, have been developed to achieve high deuteration efficiency with excellent functional group compatibility. rsc.orgrsc.org This approach has been successfully applied to complex steroidal frameworks, allowing for precise deuterium incorporation while preserving other functional groups like hydroxyls, lactones, and alkenes. rsc.org Another technique involves the stereoselective deuteration of an enol intermediate generated, for instance, with zinc and deuterated acetic acid (AcOD). arkat-usa.org

Deuteration for Mass Spectrometric Internal Standards

Deuterated compounds are widely used as internal standards in quantitative mass spectrometry due to their similar chemical and physical properties to the unlabeled analyte. The mass difference introduced by the deuterium atoms allows for the differentiation of the internal standard from the analyte in the mass spectrometer, enabling accurate quantification. nih.gov

The synthesis of deuterium-labeled steroids for this purpose requires careful planning to ensure the label is incorporated at a non-exchangeable position. For Cholesta-4,6-dien-3-one-d7, this would involve the introduction of seven deuterium atoms at stable positions within the molecule. The choice of the labeling position is critical to avoid H/D exchange during sample preparation or analysis, which could compromise the accuracy of the quantification.

Data Tables

Table 1: Comparison of Synthetic Methodologies for Steroid Dienones

MethodologyAdvantagesDisadvantagesKey Considerations
Chemical Synthesis Well-established protocols, versatile for various substrates.Potential for byproduct formation, use of hazardous reagents, purification challenges.Choice of oxidizing agent, reaction temperature, catalyst, and solvent.
Electrochemical Synthesis Avoids stoichiometric hazardous reagents, can offer high selectivity, scalable.Requires specialized equipment, optimization of electrolyte and electrode materials, may not always be more sustainable.Current density, electrode potential, supporting electrolyte, solvent system.

Table 2: Strategies for Deuterium Labeling of Steroidal Ketones

Labeling StrategyReagentsKey Features
Base-Catalyzed H-D Exchange Base (e.g., NaOD), D₂OTargets α-positions to the carbonyl, stereoselectivity can be variable.
Superacid-Catalyzed Deuteration Superacid catalyst, D₂OHigh deuteration efficiency, excellent functional group tolerance, regioselective.
Enol Deuteration Zn, AcODStereoselective introduction of deuterium via an enol intermediate.

Advanced Analytical Applications of Cholesta 4,6 Dien 3 One D7

Quantitative Mass Spectrometry for Steroid Metabolite Analysis

The quantification of steroid metabolites in biological matrices presents a significant analytical challenge due to their complex structures, low endogenous concentrations, and the presence of isomeric compounds. Mass spectrometry, coupled with chromatographic separation, has become the gold standard for steroid analysis, offering high sensitivity and specificity. protocols.iosciex.com Cholesta-4,6-dien-3-one-d7 serves as an ideal internal standard in these advanced analytical workflows, particularly in methods based on isotope dilution.

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. nih.gov this compound, a stable isotope-labeled (SIL) internal standard, is chemically identical to its unlabeled counterpart, Cholesta-4,6-dien-3-one (B116434), but has a higher mass due to the incorporation of seven deuterium (B1214612) atoms.

The core principle of IDMS is that the SIL internal standard behaves identically to the endogenous analyte throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. researchgate.net Therefore, any sample loss or variation during these steps will affect both the analyte and the internal standard to the same extent. The quantification is based on the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of the added SIL internal standard. youtube.com This approach effectively corrects for procedural inconsistencies and matrix-induced variations, leading to highly accurate and precise measurements. nih.govusgs.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the targeted quantification of steroids due to its exceptional sensitivity, specificity, and high-throughput capabilities. sciex.comnih.govnih.gov In a typical LC-MS/MS methodology for steroid analysis, this compound is added to biological samples like plasma or serum before protein precipitation and subsequent extraction, often using liquid-liquid extraction (LLE) or supported liquid extraction (SLE). protocols.ionih.gov

The extracted analytes are then separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), most commonly with a C18 reversed-phase column. protocols.ioprotocols.io The chromatographic separation is crucial for resolving the target analyte from other structurally similar steroids and matrix components.

Following separation, the analytes are ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ed.ac.uk This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated internal standard.

Table 1: Illustrative LC-MS/MS Parameters for Steroid Analysis

Parameter Analyte: Cholesta-4,6-dien-3-one Internal Standard: this compound
Precursor Ion (Q1) m/z 383.3 m/z 390.3
Product Ion (Q3) m/z 147.1 m/z 152.1
Dwell Time (ms) 50 50
Collision Energy (eV) 25 27

| Ionization Mode | Positive ESI | Positive ESI |

Note: The m/z values are hypothetical and for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for comprehensive steroid profiling. nih.govdiva-portal.org Unlike LC-MS, GC-MS requires chemical derivatization to increase the volatility and thermal stability of the steroid molecules. diva-portal.orgnih.gov For ketosteroids like Cholesta-4,6-dien-3-one, this typically involves a two-step process: methoximation to protect the ketone group, followed by silylation (e.g., using BSTFA) to derivatize hydroxyl groups. diva-portal.org

The this compound internal standard undergoes the same derivatization reactions as the native analyte. The derivatized sample is then injected into the gas chromatograph, where analytes are separated based on their boiling points and interactions with a capillary column. The separated compounds are then ionized, usually by electron impact (EI), which generates a characteristic and reproducible fragmentation pattern. nih.gov Quantification can be performed in selected ion monitoring (SIM) mode, where the instrument monitors specific, abundant fragment ions for both the analyte and the internal standard, thereby ensuring high sensitivity and specificity. usgs.gov

Table 2: Representative GC-MS Parameters for Derivatized Steroid Analysis

Parameter Analyte Derivative Internal Standard Derivative
Derivatization Methoxime-trimethylsilyl (MO-TMS) Methoxime-trimethylsilyl (MO-TMS)
GC Column DB-5ms (30m x 0.25mm) DB-5ms (30m x 0.25mm)
Ionization Mode Electron Impact (EI, 70 eV) Electron Impact (EI, 70 eV)

| Monitored Ions (m/z) | e.g., 454 (Molecular Ion), 341 | e.g., 461 (Molecular Ion), 348 |

Note: The m/z values are hypothetical and for illustrative purposes.

Sample Preparation and Chemical Derivatization for Enhanced Detection

Effective sample preparation is paramount for achieving reliable and sensitive quantification of steroids in complex biological fluids. The primary goals are to isolate the analytes of interest from interfering substances, concentrate them, and, if necessary, chemically modify them to improve their analytical properties.

Girard Derivatization for Ketosteroid Quantification

For ketosteroids, which often exhibit poor ionization efficiency in ESI-MS, chemical derivatization can dramatically enhance detection sensitivity. thermofisher.com Girard derivatization is a highly effective strategy that specifically targets the carbonyl (keto) group of steroids like Cholesta-4,6-dien-3-one. thermofisher.com

The reaction involves treating the sample extract with a Girard reagent, such as Girard's Reagent P (GP), which reacts with the ketone to form a hydrazone derivative. This derivative incorporates a permanently charged quaternary ammonium (B1175870) group into the steroid structure. The presence of this fixed positive charge significantly improves the ionization efficiency of the molecule in positive mode ESI. thermofisher.com This derivatization is applied to the sample after the addition of the this compound internal standard, ensuring that both the analyte and the standard are derivatized and benefit from the enhanced signal, thereby preserving the accuracy of the isotope dilution method. thermofisher.com

Matrix Effects and Optimization in Complex Biological Samples

Matrix effects are a major challenge in LC-MS/MS analysis of biological samples, such as plasma, serum, and urine. dshs-koeln.demyadlm.org This phenomenon refers to the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix. dshs-koeln.de Matrix effects can lead to significant inaccuracies in quantification if not properly addressed.

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. researchgate.net Since the SIL-IS and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement, and the ratio of their signals remains constant. researchgate.net

However, it is not always a perfect solution. A slight difference in retention time between the deuterated and non-deuterated compounds, known as the "isotope effect," can sometimes cause them to experience differential matrix effects, especially if they elute on the rising or falling edge of a region of severe ion suppression. researchgate.net To mitigate this, several strategies are employed:

Enhanced Sample Cleanup: Utilizing more rigorous extraction and cleanup procedures, such as solid-phase extraction (SPE), can remove a larger portion of interfering matrix components. mdpi.com

Chromatographic Optimization: Modifying the LC gradient and column chemistry can improve the separation of the analyte from the bulk of the matrix components, moving it to a "cleaner" region of the chromatogram.

Dilution: Diluting the sample extract can reduce the concentration of interfering substances, thereby lessening the severity of matrix effects, although this may compromise the limit of detection.

By carefully optimizing these parameters, the impact of matrix effects can be minimized, ensuring the robust and accurate quantification of steroid metabolites using this compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Cholesta-4,6-dien-3-one
Testosterone (B1683101)
Progesterone
Corticosterone
11-dehydrocorticosterone
Cortisol
17α-hydroxyprogesterone
Androstenedione (B190577)
Dehydroepiandrosterone (DHEA)
Girard's Reagent P

Rigorous Method Validation in Research Contexts

The utility of this compound as an internal standard is fundamentally reliant on the rigorous validation of the analytical methods in which it is employed. Method validation is a comprehensive process that ensures an analytical procedure is suitable for its intended purpose. This process involves a series of experiments designed to evaluate the performance characteristics of the method, including its linearity, reproducibility, and sensitivity.

Analytical linearity is a critical parameter that demonstrates the proportional relationship between the concentration of an analyte and the analytical signal. In methods utilizing this compound, establishing linearity involves preparing a series of calibration standards containing known concentrations of the non-deuterated analyte and a constant concentration of the deuterated internal standard. The response ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear relationship, typically with a coefficient of determination (r²) greater than 0.99, indicates that the method can accurately quantify the analyte across a defined concentration range.

Reproducibility, which encompasses both intra-assay (within-run) and inter-assay (between-run) precision, is a measure of the method's consistency. The use of a deuterated internal standard like this compound is instrumental in achieving high reproducibility. It compensates for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. Precision is typically expressed as the coefficient of variation (CV), with acceptable limits generally being below 15% for quality control samples.

To illustrate the expected performance of a method using a deuterated steroid internal standard, the following table presents representative data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for a similar steroid, showcasing typical linearity and reproducibility parameters.

Concentration (ng/mL)Intra-Assay CV (%)Inter-Assay CV (%)Accuracy (%)
Low QC 5.88.298.5
Mid QC 4.56.7101.2
High QC 3.95.199.8

This table presents hypothetical yet representative data for a validated LC-MS/MS method for a steroid analyte using a deuterated internal standard, demonstrating typical performance characteristics.

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often established at a signal-to-noise ratio of 10:1 and with a CV of less than 20%.

In steroid research, where endogenous levels can be extremely low, achieving low LODs and LOQs is crucial. The use of this compound as an internal standard contributes to enhancing the signal-to-noise ratio, thereby improving the sensitivity of the assay. This allows for the accurate measurement of steroid concentrations even in challenging biological samples.

The following table provides an example of typical LOD and LOQ values for a steroid analysis method validated for research applications.

ParameterValue
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL

This table illustrates typical sensitivity parameters for a validated steroid quantification method, highlighting the low detection and quantification limits achievable with the use of deuterated internal standards.

Utilization as a Reference Standard in Steroid Research

Beyond its role as an internal standard in quantitative analysis, this compound also serves as a valuable reference standard in steroid research. Its well-defined chemical structure and isotopic purity make it an ideal compound for several applications.

In the development of new analytical methods, this compound can be used to optimize chromatographic separation and mass spectrometric detection parameters for related steroids. Its distinct mass shift from the non-deuterated analog allows for clear identification and helps in resolving potential isobaric interferences.

Furthermore, in metabolic studies, the administration of deuterated steroids like this compound can be used as a tracer to investigate the metabolic pathways and kinetics of endogenous steroids. By tracking the appearance of deuterated metabolites, researchers can gain insights into the complex network of steroid biosynthesis and catabolism. The use of stable isotope-labeled tracers provides a powerful tool for dynamic studies of steroid metabolism in vivo.

Biochemical and Metabolic Pathway Elucidation Using Cholesta 4,6 Dien 3 One and Its Deuterated Analog

Investigation of Cholesterol Oxidation and Isomerization Processes

Cholesta-4,6-dien-3-one (B116434) is an intermediate in the enzymatic conversion of cholesterol to other important steroids, such as cholest-4-en-3-one. nih.gov This transformation involves both oxidation and isomerization steps. Cholesterol oxidase, a flavin-dependent enzyme, catalyzes the oxidation of cholesterol to cholest-5-en-3-one, which is then isomerized to cholest-4-en-3-one. researchgate.net Research has shown that cholesta-4,6-dien-3-one can be enzymatically converted into cholestanol (B8816890) through the sequential saturation of its two double bonds (at Δ6 and Δ4). nih.gov This process is catalyzed by enzymes present in rat and mouse liver microsomes and is dependent on the cofactor NADPH. nih.gov

Role in Bile Acid Biosynthesis Pathways and Intermediate Metabolism

Cholesta-4,6-dien-3-one has been identified as a proposed intermediate in a pathway related to the formation of cholestanol, particularly in the context of bile acid synthesis. nih.gov In the metabolic disorder Cerebrotendinous xanthomatosis (CTX), which is caused by a deficiency in the mitochondrial enzyme C27-steroid 26-hydroxylase, cholestanol and cholesterol accumulate in tissues. nih.gov Patients with CTX have increased serum concentrations of cholesta-4,6-dien-3-one, suggesting its involvement in an alternative pathway of bile acid metabolism. nih.gov

The classic pathway of bile acid synthesis involves the conversion of 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one. frontiersin.org The study of these pathways is greatly facilitated by the use of deuterated internal standards. These labeled compounds, including deuterated analogs of bile acid intermediates, are essential for accurate quantification by GC- or LC-MS, allowing researchers to trace the flow of metabolites and determine the rates of synthesis.

Mechanistic Studies of Steroid Transformation in Biological Systems

Detailed mechanistic studies using microsomal systems have elucidated the stereochemistry of the conversion of cholesta-4,6-dien-3-one to cholestanol. nih.gov The process involves a sequential, NADPH-dependent saturation of the two double bonds. nih.gov

The key steps in this transformation are:

Saturation of the Δ6 double bond: This involves the transfer of a hydride ion from the B-side of the NADPH cofactor to the 7β-position of the steroid. This is followed by the addition of a proton to the 6α-position. nih.gov

Saturation of the Δ4 double bond: This step includes the transfer of a hydride ion from the B-side of NADPH to the 5α-position of the steroid, followed by the addition of a proton to the 4β-position. nih.gov

Reduction of the 3-oxo group: The ketone at the C-3 position is reduced by the transfer of a hydride ion from the B-side of NADPH to the 3α-position of the steroid. nih.gov

These enzymatic reactions are believed to involve a polarization of the 3-oxo group, which facilitates the hydride and proton additions across the double bonds. nih.gov

Tissue-Specific Metabolism of Cholesta-4,6-dien-3-one in Research Models

The metabolic fate of cholesta-4,6-dien-3-one varies significantly between different tissues, a finding established through studies on various animal models.

Research has demonstrated that liver and adrenal tissues are capable of metabolizing cholesta-4,6-dien-3-one. nih.gov Studies using rat and mouse liver microsomes have been particularly insightful, showing the conversion of this dienone into 4-cholesten-3-one (B1668897) and ultimately to cholestanol. nih.govnih.govnih.gov This metabolic capability is not ubiquitous across all tissues; for instance, no significant conversion was observed in the intestinal mucosa or kidneys. nih.gov The capacity for this conversion varies not only by tissue but also by species. nih.gov

Metabolic Conversion of Cholesta-4,6-dien-3-one in Various Tissues
TissueMetabolic CapabilityProducts FormedSource
LiverYes4-cholesten-3-one, Cholestanol nih.gov
AdrenalsYes4-cholesten-3-one, Cholestanol nih.gov
BrainYes4-cholesten-3-one, Cholestanol nih.gov
Intestinal MucosaNoNot Applicable nih.gov
KidneysNoNot Applicable nih.gov

In addition to the liver and adrenal glands, the brain has been identified as a site of cholesta-4,6-dien-3-one metabolism. nih.gov This finding is particularly relevant to the pathophysiology of lipid storage diseases like CTX, where the accumulation of cholestanol in neural tissues is a key feature. The ability of brain tissue to convert cholesta-4,6-dien-3-one contributes to the understanding of sterol dynamics and accumulation in the central nervous system. nih.gov

In vitro studies are crucial for understanding the kinetics and substrate preferences of the enzymes involved in steroid metabolism. The enzymatic reduction of cholesta-4,6-dien-3-one is NADPH-dependent, as demonstrated in liver microsomal preparations. nih.gov While specific kinetic constants for cholesta-4,6-dien-3-one are not detailed in the provided context, the study of related enzymes provides insight into substrate specificity. For example, cholest-4-en-3-one-Δ1-dehydrogenase, an enzyme that acts on a downstream metabolite, shows activity on a range of steroids but with varying efficiencies. researchgate.net Progesterone was identified as a high-efficiency substrate for this particular enzyme, while other steroids like testosterone (B1683101) and cholest-5-en-3-one were also oxidized. researchgate.net This demonstrates that steroid-metabolizing enzymes can have broad but differential substrate specificities.

Substrate Specificity of Cholest-4-en-3-one-Δ1-Dehydrogenase
SubstrateActivitySource
ProgesteroneHighest Catalytic Efficiency researchgate.net
Cholest-4-en-3-oneOxidized researchgate.net
Androst-4-en-3,17-dioneOxidized researchgate.net
TestosteroneOxidized researchgate.net
19-NortestosteroneOxidized researchgate.net
Cholest-5-en-3-oneOxidized researchgate.net
CorticosteroneCompetitive Inhibitor researchgate.net
EstroneCompetitive Inhibitor researchgate.net

Tracer Applications of Deuterium-Labeled Steroids in Metabolic Flux Analysis

The use of stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612) (²H), is a cornerstone of metabolic research. These molecules act as tracers, allowing scientists to track their journey through various biochemical pathways without altering the compound's chemical properties. In the context of steroid metabolism, deuterium-labeled analogs like Cholesta-4,6-dien-3-one-d7 are invaluable tools for elucidating metabolic fates, quantifying pathway fluxes, and understanding the dynamics of steroid conversion in biological systems. nih.gov The incorporation of deuterium enables the differentiation of the administered tracer from endogenous (naturally occurring) steroids, which is essential for accurate quantification using analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Research into the metabolic pathway of the parent compound, Cholesta-4,6-dien-3-one, has utilized isotopic labeling to track its conversion. Studies have shown that this steroid is metabolized into key products, including 4-cholesten-3-one and cholestanol. nih.gov This metabolic conversion has been observed in various tissues, notably the liver, adrenals, and brain, indicating specific sites of enzymatic activity. nih.gov In contrast, this conversion was not detected in the intestinal mucosa or kidneys, highlighting the tissue-specific nature of this metabolic pathway. nih.gov The capacity for this conversion varies not only between different tissues but also among different species. nih.gov

The application of deuterium-labeled steroids as tracers allows for precise quantitative analysis, such as determining the metabolic clearance rates (PCRs) of hormones from plasma. nih.gov A pertinent example of this methodology involved the use of deuterium-labeled androstenedione (B190577) and testosterone to measure their respective PCRs in healthy premenopausal women. nih.gov By infusing the labeled steroids and subsequently measuring their concentration in blood plasma via GC-MS, researchers can calculate the rate at which these hormones are cleared from circulation. nih.gov

The findings from such research provide critical data on the dynamics of steroid metabolism.

Table 1: Plasma Clearance Rates of Deuterium-Labeled Androgens in Premenopausal Women

This table is based on data from a study measuring the plasma clearance rates of androstenedione (A) and testosterone (T) using deuterium-labeled tracers. nih.gov

Steroid TracerNumber of Subjects (n)Mean Plasma Clearance Rate (L/24 h)Standard Deviation (±)
Deuterium-Labeled Androstenedione51950184
Deuterium-Labeled Testosterone748482

This quantitative data is instrumental in understanding the physiological and pathological states related to steroid hormone imbalances. nih.gov The use of stable isotope tracers provides a dynamic picture of the steroid landscape within an individual, moving beyond static concentration measurements to reveal the rates of production and elimination that define metabolic flux. nih.gov

Theoretical and Mechanistic Insights into Cholesta 4,6 Dien 3 One Bioactivity

Conformational Analysis of Steroidal Dienones

The bioactivity of any steroid is intrinsically linked to its three-dimensional shape. Steroids are derivatives of a rigid tetracyclic skeleton, consisting of three six-membered rings (A, B, and C) and one five-membered ring (D). libretexts.orglibretexts.org The fusion of these rings imparts significant conformational rigidity to the molecule. In most naturally occurring steroids, the B/C and C/D ring fusions are trans, creating a relatively flat, extended structure. hampshire.edu

The compound Cholesta-4,6-dien-3-one (B116434) possesses a distinct feature: a conjugated diene system across the A and B rings (at C4-C5 and C6-C7) and a ketone group at C3. This arrangement significantly influences the conformation of the A and B rings. The presence of sp2-hybridized carbon atoms from the double bonds introduces planarity into parts of these rings.

While the B, C, and D rings of the steroid nucleus are generally conformationally locked, the A-ring can exhibit more flexibility. For a typical saturated A-ring, a stable chair conformation is expected. However, the introduction of the Δ4 double bond and the C3-ketone group in Cholesta-4,6-dien-3-one distorts this ideal chair. In analogous compounds like cholest-6-en-3-one, a twisted boat conformation for the A-ring has been proposed to explain its spectroscopic properties. This deviation from a standard chair conformation is critical as the shape of the A-ring is often a primary determinant for receptor binding and enzyme recognition.

Stereochemical Aspects of Enzymatic Reactions Involving Sterols

Enzymatic reactions are characterized by a high degree of specificity, which extends to the three-dimensional arrangement of atoms in their substrates—a concept known as stereospecificity. tru.calibretexts.org Enzymes, being chiral molecules themselves, create asymmetric active sites that can distinguish between different stereoisomers of a substrate, often binding only one with high affinity. libretexts.org The interaction between a sterol and an enzyme is a precise lock-and-key mechanism where the steroid's shape is paramount. uc.edu

The metabolism of Cholesta-4,6-dien-3-one is a clear example of this principle. Studies have shown that it can be enzymatically converted to 4-cholesten-3-one (B1668897) and subsequently to cholestanol (B8816890) in tissues such as the liver, adrenals, and brain. nih.gov These transformations are catalyzed by specific reductase enzymes that act on the Δ6 and Δ4 double bonds.

The stereochemical course of these reductions is critical. For instance, the reduction of the Δ4 double bond by 5α-reductase to create a trans A/B ring fusion is a key step in the formation of potent androgens like dihydrotestosterone (B1667394) from testosterone (B1683101). youtube.com This enzyme adds hydrogen atoms to specific faces of the molecule, resulting in a single stereoisomeric product. The activity of such enzymes is highly dependent on the substrate's conformation. Any alteration in the A-ring's shape, as seen in dienones, can influence the rate and outcome of the enzymatic reaction. The enzyme must bind the sterol in a specific orientation to correctly position the double bond relative to the enzyme's catalytic residues and its cofactor (e.g., NADPH). youtube.com

Table 2: Examples of Stereospecific Enzymes in Sterol Metabolism

Enzyme Reaction Type Stereochemical Aspect
3β-Hydroxysteroid Dehydrogenase Oxidation / Isomerization Converts a 3β-hydroxyl to a 3-keto group and shifts the Δ5 double bond to a conjugated Δ4 position. youtube.com
5α-Reductase Reduction Catalyzes the stereospecific addition of a hydride to the backside (alpha-face) of the Δ4 double bond. youtube.com

Application of Deuterium (B1214612) Isotope Effects in Reaction Mechanism Elucidation

Isotopically labeled compounds, particularly those substituted with deuterium (a heavy isotope of hydrogen), are invaluable tools in elucidating biochemical reaction mechanisms. The use of Cholesta-4,6-dien-3-one-d7 is rooted in the phenomenon known as the kinetic isotope effect (KIE).

The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. nih.gov By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if a specific C-H bond is broken during the slowest step of the reaction. If a significant KIE is observed, it provides strong evidence for the involvement of that bond in the rate-limiting step. nih.gov

In the context of this compound, its application can be twofold:

Mechanistic Probe: If the deuterium atoms were strategically placed at positions C4, C5, C6, or C7, the compound could be used to study the mechanism of the reductase enzymes that metabolize it. A slower rate of conversion to 4-cholesten-3-one compared to the non-deuterated version would indicate that C-H bond cleavage at the site of deuteration is part of the rate-determining step of the enzymatic reduction. This technique can also reveal "metabolic switching," where blocking one metabolic site via deuteration shunts the molecule to an alternative metabolic pathway. nih.gov

Internal Standard: More commonly, deuterated steroids are used as internal standards in quantitative analysis using mass spectrometry (GC-MS or LC-MS). For this purpose, the deuterium labels are intentionally placed on a metabolically stable part of the molecule, often the terminal carbons of the side chain (e.g., C25, C26, C27), as seen in similar compounds like 7α-hydroxy-4-cholesten-3-one-d7. caymanchem.com In this role, this compound is chemically identical to its natural counterpart and co-elutes during chromatography. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the d7-standard to a sample, the exact quantity of the endogenous, non-deuterated Cholesta-4,6-dien-3-one can be precisely calculated, correcting for any sample loss during extraction and analysis. caymanchem.com

Table 3: Applications of Deuterated Steroids in Research

Application Principle Location of Deuterium Label Example Use for this compound
Mechanistic Studies Kinetic Isotope Effect (KIE) At or near a site of bond cleavage in a rate-determining step (e.g., C4, C5, C6, C7). To determine the mechanism of microsomal reductases acting on the Δ4 and Δ6 double bonds. nih.gov

Future Directions and Emerging Research Avenues for Cholesta 4,6 Dien 3 One D7

Development of Advanced Isotope Labeling Strategies for Complex Steroids

The synthesis of deuterated steroids like Cholesta-4,6-dien-3-one-d7 is a foundational aspect of its utility. Future research will likely focus on more sophisticated and efficient methods for introducing deuterium (B1214612) and other stable isotopes into complex steroid scaffolds. Current strategies often involve multi-step syntheses that can be time-consuming and may result in incomplete labeling.

Advancements in this area could include:

Site-Specific Labeling: Developing synthetic routes that allow for the precise placement of deuterium atoms at specific, metabolically stable positions within the steroid nucleus. This would minimize the risk of isotope exchange during biological processing and enhance the accuracy of metabolic tracking studies.

Higher Isotopic Purity: Improving purification techniques to achieve higher isotopic enrichment of the final product. This is crucial for minimizing isotopic interference and improving the sensitivity of mass spectrometric analyses.

A unified total synthesis route has been demonstrated for preparing 18- and 19-trideuterated testosterone (B1683101), androstenedione (B190577), and progesterone, highlighting the potential for creating multi-deuterated steroids for metabolic studies. wustl.edu The development of similar comprehensive synthetic pathways for other complex steroids will be a significant step forward.

Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling

The true power of this compound will be realized through its integration into multi-omics workflows, particularly in the fields of metabolomics and lipidomics. As a high-purity internal standard, it can significantly improve the quantitative accuracy of steroid profiling in complex biological samples.

Future research in this domain will likely involve:

Untargeted Metabolomics: The use of deuterated steroid mixtures, including this compound, will be crucial for overcoming challenges like ion suppression and signal drift in untargeted LC-MS-based metabolomics. This will enable a more comprehensive and accurate snapshot of the steroid metabolome in various physiological and pathological states.

Lipidomics: Given that Cholesta-4,6-dien-3-one (B116434) is an intermediate in cholestanol (B8816890) biosynthesis, its deuterated analog is highly relevant for lipidomic studies. nih.gov Metabolic deuterium oxide labeling is an emerging technique in quantitative lipidomics for measuring turnover rates and relative quantification of lipids. gist.ac.kr

Systems Biology: By combining high-quality quantitative data on Cholesta-4,6-dien-3-one with data from genomics, transcriptomics, and proteomics, researchers can build more accurate models of steroid metabolic networks. This will provide deeper insights into the regulation of these pathways and their dysregulation in disease.

The application of stable isotope labeling coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has already proven to be a promising method for the sensitive and accurate determination of steroid hormones. nih.gov

Elucidation of Novel Enzyme Systems and Metabolic Interconversions

Cholesta-4,6-dien-3-one is a known intermediate in the biosynthesis of cholestanol, and its metabolism has been studied in various tissues. nih.gov The non-deuterated form is metabolized to 4-cholesten-3-one (B1668897) and cholestanol by liver, adrenal, and brain tissues. nih.gov The use of this compound as a tracer in metabolic studies can help to further delineate the enzymatic pathways involved in these conversions.

Future research could focus on:

Identifying Novel Metabolites: By tracking the metabolic fate of this compound in different biological systems, it may be possible to identify previously unknown metabolites of this steroid intermediate.

Characterizing Enzyme Kinetics: The use of a deuterated substrate can provide insights into the kinetic isotope effect of enzymatic reactions, helping to elucidate reaction mechanisms and enzyme function.

Mapping Tissue-Specific Metabolism: Detailed studies using this compound can provide a more quantitative understanding of how its metabolism varies between different tissues and cell types, both in health and disease. For instance, the conversion of Cholesta-4,6-dien-3-one has been shown to vary in different tissues and species. nih.gov

Studies on the metabolism of Cholesta-4,6-dien-3-one by mouse liver microsomes date back several decades, indicating a long-standing interest in the biotransformation of this compound. nih.gov The availability of a high-quality deuterated standard will undoubtedly reinvigorate research in this area.

Standardization of Deuterated Steroid Reference Materials for Inter-laboratory Research

The consistency and comparability of scientific data across different laboratories are paramount for advancing our understanding of steroid biology. The availability of certified reference materials (CRMs) for deuterated steroids is essential for achieving this goal. researchgate.netiaea.org

Future efforts in this area should include:

Development of Certified Reference Materials: Establishing this compound as a certified reference material would involve rigorous characterization of its purity and isotopic enrichment according to international standards, such as those outlined by ISO Guides 34 and 35. nih.gov

Inter-laboratory Comparison Studies: Conducting round-robin tests where different laboratories use the same batch of this compound to quantify the endogenous compound in a common set of samples. This would help to assess and improve the reproducibility of analytical methods.

Traceability to SI Units: Ensuring that the certified values of deuterated steroid reference materials are traceable to the International System of Units (SI) is crucial for establishing a global standard for steroid measurement. researchgate.netnih.gov

Q & A

Q. What are the primary laboratory synthesis routes for cholesta-4,6-dien-3-one-d7, and how can researchers optimize yield?

this compound is commonly synthesized via oxidation of cholesterol derivatives. For example, chromium trioxide (CrO₃) oxidation of β-hydroxycholest-4-en-3-one in acetonitrile produces the target compound efficiently . Allylic oxidation using reagents like manganese dioxide (MnO₂) can dehydrogenate cholest-4-en-3-one to form the dienone structure . Optimization involves controlling reaction temperature (e.g., 135°C for thermal decomposition of 7-hydroperoxide derivatives) and using stabilizing agents like quinoline to prevent over-oxidation . Yield improvements may require iterative adjustments to stoichiometry and solvent polarity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. In NMR, the absence of a C6 proton (δ 5.6–6.0 ppm) and the presence of conjugated diene protons (C4 and C6) confirm the 4,6-diene structure . GC-MS analysis should prioritize molecular ion peaks at m/z 384.3 (M⁺) and fragmentation patterns indicative of deuterated analogs . Ultraviolet (UV) spectroscopy at λ~240 nm confirms the conjugated dienone system .

Q. How does this compound function as an intermediate in lipid-storage disease pathways?

In cerebrotendinous xanthomatosis (CTX), cholesta-4,6-dien-3-one accumulates due to defective sterol 27-hydroxylase activity. It serves as a precursor in the aberrant biosynthesis of cholestanol, bypassing normal bile acid pathways. Researchers should monitor its levels in patient serum using HPLC coupled with deuterated internal standards to track disease progression .

Q. What biological systems are suitable for studying the bioconversion of this compound?

Rat liver microsomes are widely used to model in vivo bioconversion. For instance, incubation of 7α-hydroxycholest-4-en-3-one with microsomal fractions generates cholesta-4,6-dien-3-one via enzymatic dehydrogenation . Researchers should optimize incubation conditions (pH 7.4, 37°C, NADPH cofactor) and validate products using thin-layer chromatography (TLC) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict adherence to published protocols (e.g., Opper1ear oxidation or electrochemical methods) is critical . Document solvent purity (e.g., anhydrous acetonitrile for CrO₃ reactions) and validate intermediate compounds (e.g., 7-ketocholesterol) via melting point analysis and IR spectroscopy. Cross-reference synthetic routes with peer-reviewed methodologies to avoid procedural deviations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR or MS data often arise from isomerization or residual solvents. For example, thermal degradation during GC-MS analysis may produce cholesta-1,4,6-trien-3-one artifacts . Mitigate this by using lower injection temperatures (≤250°C) and confirm results with high-resolution LC-MS/MS. For NMR, employ deuterated solvents and dynamic exchange experiments to distinguish tautomers .

Q. What experimental designs are optimal for tracing the metabolic fate of this compound in vivo?

Isotopic labeling (e.g., ¹⁴C or deuterium) combined with accelerator mass spectrometry (AMS) enables precise tracking in animal models . Administer the compound via intraperitoneal injection in CTX-model rodents, and collect tissue samples at timed intervals. Pair with microsomal assays to differentiate enzymatic vs. non-enzymatic pathways .

Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices like oxidized LDL?

Solid-phase extraction (SPE) using C18 cartridges followed by derivatization with pentafluorophenyl hydrazine enhances GC-MS sensitivity . Internal standards (e.g., this compound) must be spiked pre-extraction to correct for matrix effects. Validate the method using spike-recovery experiments (85–115% acceptable range) .

Q. What strategies mitigate isomerization during the synthesis of this compound?

Isomerization to cholesta-1,4,6-trien-3-one can occur under acidic or high-temperature conditions. Use aprotic solvents (e.g., dichloromethane) and low-temperature (−20°C) reactions when employing oxidizing agents like CrO₃ . Monitor reaction progress with real-time UV spectroscopy to terminate reactions before side-product formation .

Q. How should researchers design studies to investigate the role of this compound in lipid peroxidation pathways?

Employ in vitro systems like copper-oxidized LDL, and measure dienone levels via HPLC-UV/Vis at 234 nm (conjugated diene absorbance) . Compare with control samples containing antioxidants (e.g., α-tocopherol) to assess pro-oxidant effects. For mechanistic insights, use electron paramagnetic resonance (EPR) to detect free radical intermediates .

Q. Methodological Notes

  • Data Analysis : Use multivariate statistics (e.g., PCA) to differentiate spectral signatures of this compound from co-eluting sterols in chromatograms .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare, particularly in genetic models of CTX .
  • Replicability : Archive raw spectral data and synthetic protocols in supplementary materials, as per journal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.